molecular formula C6H4BrF3N2 B6151380 6-bromo-3-(trifluoromethyl)pyridin-2-amine CAS No. 1402664-66-7

6-bromo-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6151380
CAS No.: 1402664-66-7
M. Wt: 241.01 g/mol
InChI Key: HNCNPITYRLTRGC-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the pyridine ring, along with an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(trifluoromethyl)pyridin-2-amine typically involves the halogenation of a pyridine derivative followed by the introduction of the trifluoromethyl group. One common method involves the bromination of 3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-(trifluoromethyl)pyridin-2-amine depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-(trifluoromethyl)pyridin-2-amine
  • 6-Bromo-3-pyridinecarboxaldehyde
  • 2-Amino-6-(trifluoromethyl)pyridine

Uniqueness

6-Bromo-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

1402664-66-7

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

IUPAC Name

6-bromo-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H4BrF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12)

InChI Key

HNCNPITYRLTRGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)N)Br

Purity

95

Origin of Product

United States

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